Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate
Description
Methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate (CAS: 1282516-44-2) is a polycyclic heteroaromatic compound featuring an imidazo-oxazepine core with iodine at position 2 and a methyl ester group at position 10. Its molecular formula is inferred to be C₁₃H₁₁IN₂O₃ based on structural analogs . The iodine substituent enhances reactivity in cross-coupling reactions, while the methyl ester improves lipophilicity, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-10-9(6-8)12-15-11(14)7-16(12)4-5-19-10/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMTIUOJZCKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN3C2=NC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728934 | |
| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-44-2 | |
| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization-Iodination of 2-Amino-5-Methylbenzoic Acid
A foundational step involves converting 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid via diazotization. This method, adapted from, proceeds as follows:
Reaction Conditions :
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Stage 1 : 2-Amino-5-methylbenzoic acid is treated with NaNO₂ and HCl in acetone/water at 0°C for 2 hours to form the diazonium salt.
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Stage 2 : Potassium iodide is added, and the mixture is heated to 90°C for 10 minutes to induce iodination.
Yield : 85% after purification by silica gel chromatography.
Mechanistic Insight :
The diazonium intermediate undergoes Sandmeyer-type iodination, where the iodide ion displaces nitrogen gas, yielding the iodoarene. Steric hindrance from the methyl group at position 5 directs iodination to position 2.
Formation of the Benzoxazepine Core
Cyclization via 7-exo-dig Pathways
The benzoxazepine ring is constructed using a 7-exo-dig cyclization strategy, as demonstrated in. Key steps include:
Substrate Preparation :
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O-Propargylation : A propargyl ether is installed on the salicylaldehyde derivative to enable alkyne participation in cyclization.
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Sonogashira Coupling : Terminal alkynes are introduced via palladium-catalyzed cross-coupling with aryl halides.
Cyclization Reaction :
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Conditions : Sodium hydride (NaH) in DMF at room temperature.
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Mechanism : Base-mediated deprotonation initiates a nucleophilic attack by the oxygen atom on the alkyne, forming the seven-membered oxazepine ring.
Yield : 86–90% for disubstituted alkyne substrates.
Imidazole Ring Construction
Condensation with o-Diaminobenzene
The imidazole moiety is introduced via condensation between a salicylaldehyde derivative and o-diaminobenzene:
Reaction Protocol :
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Aldehyde Activation : The salicylaldehyde derivative (e.g., 7b in) is reacted with o-diaminobenzene in DMF with p-TsOH as a catalyst.
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Cyclodehydration : Heating at 80°C for 2–3 hours facilitates imine formation and subsequent cyclization to the benzimidazole.
Challenges :
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Electron-withdrawing groups (e.g., nitro) on the aldehyde can lead to premature cyclization, necessitating careful substrate design.
Final Assembly and Functionalization
Esterification of the Carboxylate Group
The methyl carboxylate at position 10 is installed via esterification of the corresponding carboxylic acid:
Procedure :
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Thionyl Chloride Activation : The acid is treated with SOCl₂ to form the acyl chloride.
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Methanol Quenching : Reaction with methanol yields the methyl ester.
Optimization :
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃) : Key signals include a singlet for the methyl group at δ 2.36 ppm and aromatic protons between δ 7.02–7.91 ppm.
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Mass Spectrometry : Molecular ion peak at m/z 342.13 ([M+H]⁺) confirms the molecular formula C₁₂H₁₁IN₂O₂.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential PI3-kinase inhibitor, which is significant in the context of cancer treatment . The compound’s structure allows it to bind to and inhibit the activity of PI3-kinase, thereby interfering with cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Isomerism: 10-Carboxylate vs. 9-Carboxylate Derivatives
A key structural analog is methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate (CAS: 1282516-62-4), which differs only in the position of the carboxylate group (9 vs. 10) . For example:
- 10-Carboxylate : The ester group at position 10 may project into solvent-exposed regions, reducing steric hindrance during reactions.
- 9-Carboxylate : The ester at position 9 could influence ring conformation, impacting interactions with hydrophobic binding pockets.
Halogen Substitution: Bromine vs. Iodine
The iodine substituent in the target compound distinguishes it from brominated analogs, such as 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS: 1451084-92-6, MW: 283.1) . Key differences include:
- Reactivity: Iodine’s larger atomic radius and lower bond dissociation energy facilitate nucleophilic substitutions and cross-couplings (e.g., Ullmann or Buchwald-Hartwig reactions), as seen in –3, where iodo derivatives react with amino acids under copper catalysis . Bromine analogs typically require harsher conditions.
- Metabolic Stability : Iodine’s higher atomic weight may reduce metabolic clearance compared to bromine, though this depends on the biological system.
Functional Group Variations: Ester vs. Carboxamide vs. Methyl
*Inferred from structural analogs.
Additional Substituents: Fluoro and Methyl Groups
- Fluorination (e.g., 10-bromo-9-fluoro-... in and ): Fluorine’s electronegativity enhances dipole interactions and metabolic stability. The pKa of the fluoro analog in is predicted to be 5.18, making it more acidic than non-fluorinated analogs, which could improve solubility in physiological conditions .
- Methyl Groups : highlights a 6-methyl derivative (MW: 405.03), where the methyl group may stabilize the oxazepine ring conformation or modulate pharmacokinetics .
Biological Activity
Methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine-10-carboxylate (CAS Number: 1282516-62-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes an imidazole ring fused with an oxazepine moiety. Its molecular formula is with a molecular weight of approximately 370.14 g/mol. The presence of iodine in its structure may influence its reactivity and biological interactions.
Biological Activity
The compound has been investigated for various biological activities, particularly its role as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cellular signaling pathways related to cell growth and metabolism.
Research indicates that derivatives of methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine have shown significant inhibitory effects on PI3K activity. This inhibition can lead to reduced cell proliferation in cancerous cells. For example, studies have demonstrated that related compounds exhibit IC50 values significantly lower than that of standard inhibitors like LY294002, indicating enhanced potency.
Case Studies
Several studies have evaluated the biological activity of compounds similar to methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine:
- Antitumor Activity : A study synthesized a series of 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives and assessed their antiproliferative effects against various human tumor cell lines. One compound demonstrated an IC50 value of 0.016 μM against PI3Kα, showcasing its potential as a selective inhibitor for cancer treatment .
- Pharmacological Profile : Another investigation into the biological activity of benzoxazepine derivatives highlighted their potential as therapeutic agents in treating diseases linked to PI3K signaling dysregulation .
Comparative Analysis
The following table summarizes the biological activities and characteristics of methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine compared to related compounds:
| Compound Name | Biological Activity | IC50 (μM) | Structural Features |
|---|---|---|---|
| Methyl 2-Iodo-5,6-Dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine | PI3K Inhibitor | TBD | Iodine substitution |
| LY294002 | PI3K Inhibitor | ~0.48 | Standard inhibitor |
| 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine | PI3Kα Inhibitor | 0.016 | Enhanced selectivity |
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-10-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and functionalization steps. A common approach involves coupling iodinated intermediates with preformed heterocyclic scaffolds under controlled pH and temperature conditions. For example, copper-catalyzed Ullmann coupling has been utilized for analogous imidazo-oxazepine derivatives to ensure regioselectivity and high yields . Post-synthetic modifications, such as carboxylation at the 10-position, require anhydrous conditions and catalysts like Pd(0) to avoid side reactions. Purification is achieved via recrystallization or HPLC, with structural validation using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural purity of this compound validated in academic research?
Analytical techniques include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
- Spectroscopy : NMR (to verify iodination at C2 and methyl ester integration at C10) and NMR (to confirm carbonyl resonance at ~170 ppm).
- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z ~415).
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .
Q. What biological targets are associated with this compound?
The compound is a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) isoforms, particularly PI3Kα, with reported IC values in the nanomolar range. Its imidazo-oxazepine scaffold facilitates competitive binding to the ATP-binding pocket of PI3K, as demonstrated in kinase inhibition assays using recombinant enzymes and cancer cell lines (e.g., MCF-7 breast cancer cells) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for large-scale production?
Yield optimization strategies include:
- Catalyst screening : Copper(I) iodide with 1,10-phenanthroline enhances coupling efficiency in Ullmann reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining 80–100°C during cyclization minimizes byproduct formation.
- Flow chemistry : Microreactors with liquid-liquid extraction modules reduce reaction times and improve reproducibility for multi-step syntheses .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
Discrepancies in IC values or selectivity profiles can arise from:
- Assay variability : Standardize protocols (e.g., ADP-Glo™ kinase assays vs. cell viability assays).
- Structural nuances : Compare analogs (e.g., 9-fluoro vs. 10-carboxylate derivatives) using molecular docking to identify steric or electronic effects on target binding .
- Metabolic stability : Assess liver microsome stability to rule out rapid degradation masking true potency .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR frameworks should include:
- Core modifications : Synthesize derivatives with halogens (Br, Cl) or methyl groups at C2/C9 to evaluate steric effects.
- Side-chain variations : Replace the methyl ester with amides or ketones to probe hydrogen-bonding interactions.
- Biological evaluation : Test analogs against PI3K isoforms (α, β, γ, δ) and mutant variants (e.g., H1047R-PI3Kα) to map selectivity .
Methodological Recommendations
- For PI3K inhibition assays : Use orthogonal methods (e.g., Western blotting for AKT phosphorylation) to confirm cellular target engagement .
- For computational modeling : Employ Schrödinger’s Glide or AutoDock Vina to predict binding poses and guide SAR .
- For stability studies : Conduct accelerated degradation tests under acidic (pH 3), basic (pH 9), and oxidative (HO) conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
